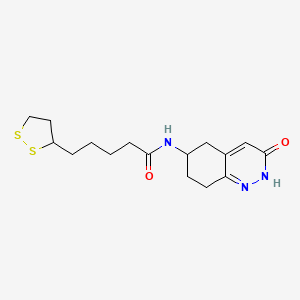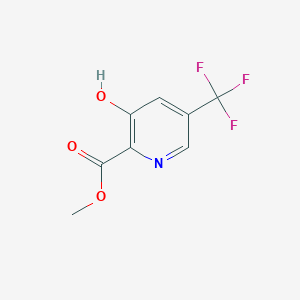
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-hydroxy-5-(trifluoromethyl)picolinate” is a chemical compound with the CAS Number: 1256810-01-1 . Its molecular weight is 221.14 . The IUPAC name for this compound is methyl 3-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxylate . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Novel Luminescent Materials and Coordination Chemistry
Research into Methyl 3-hydroxy-5-(trifluoromethyl)picolinate and related compounds has led to significant advancements in the development of novel luminescent materials and coordination chemistry. For instance, lanthanide complexes of 3-hydroxypicolinic acid have been prepared, showcasing high luminescence and acting as photoactive centers in nanocomposite materials whose host matrices are silica nanoparticles (Soares-Santos et al., 2003). Additionally, the synthesis and coordination chemistry of hexadentate N5O ligands, picolinic acid-appended bispidines, have been explored for their coordination with various metal ions, demonstrating their suitability for octahedral coordination geometries, particularly well-suited for tetragonal symmetries, such as Jahn-Teller labile ground states (Comba et al., 2016).
Phosphorescent Organic Light Emitting Diodes (OLEDs)
The application of these compounds extends to the development of phosphorescent organic light-emitting diodes (OLEDs). Investigations have identified the cleavage of picolinate ligands in blue phosphorescent OLEDs as a potential cause of device instability. Research has shown that acid-induced degradation of phosphorescent dopants, such as [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)], can occur, influencing the stability and performance of OLED devices. This degradation pathway has been exploited for the synthesis of tris-heteroleptic iridium(III) bis-cyclometalated complexes, providing a novel approach to their preparation and enhancing their photophysical and electrochemical properties (Baranoff et al., 2012).
Safety and Bioactivity of Chromium(III) Picolinate Derivatives
The safety and bioactivity of chromium(III) picolinate and its derivatives have also been a focus of research, given its widespread use as nutritional additives. Studies have synthesized and characterized several derivatives to evaluate their physicochemical activities, cellular damage, tissue injury, and hypoglycemic activity. These studies aim to reassess the safety and validity of chromium(III) picolinate as a nutrition additive, finding that substituent groups do not significantly improve biological activities, and questioning the effectiveness of chromium(III) picolinate in nutritional supplementation (Chai et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYQSPPVYFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
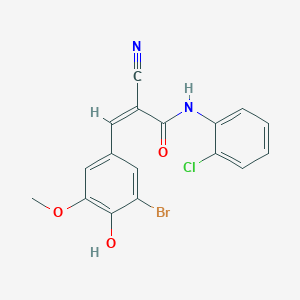
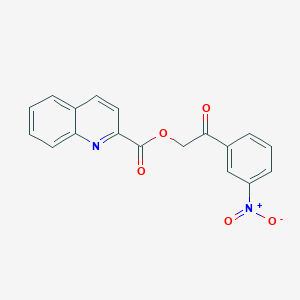
![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2823812.png)
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
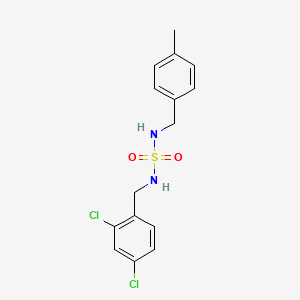

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)
